molecular formula C8H4Cl3NO3S B12074536 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- CAS No. 648858-96-2

2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-

Cat. No.: B12074536
CAS No.: 648858-96-2
M. Wt: 300.5 g/mol
InChI Key: KGEXDTLUONMGRN-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and an amino group linked to a trichloropropenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- typically involves the reaction of 2-thiophenecarboxylic acid with 2,3,3-trichloroacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloropropenone moiety can be reduced to form corresponding alcohols or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various amino, alkoxy, or thio derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the thiophene ring.

    Thiophene-3-carboxylic acid: Another analog with the carboxylic acid group at a different position on the thiophene ring.

    2-Thiophenecarboxylic acid hydrazide: A derivative with a hydrazide group instead of the amino group.

Uniqueness

2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- is unique due to the presence of the trichloropropenone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

648858-96-2

Molecular Formula

C8H4Cl3NO3S

Molecular Weight

300.5 g/mol

IUPAC Name

3-(2,3,3-trichloroprop-2-enoylamino)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H4Cl3NO3S/c9-4(6(10)11)7(13)12-3-1-2-16-5(3)8(14)15/h1-2H,(H,12,13)(H,14,15)

InChI Key

KGEXDTLUONMGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1NC(=O)C(=C(Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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